![molecular formula C11H9ClN6 B14207218 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine CAS No. 830347-32-5](/img/structure/B14207218.png)
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-B]quinoline family, known for their potential therapeutic applications, particularly in anticancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of commercially available catalysts and reagents ensures cost-effectiveness and scalability. The reaction conditions are optimized to maintain high yields and purity of the final product .
化学反应分析
Types of Reactions: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
科学研究应用
8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine involves its interaction with molecular targets such as tyrosine kinases and DNA phosphodiesterases. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and repair of DNA damage . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of these enzymes .
相似化合物的比较
Pyrimido[4,5-B]quinoline-2,4,5-triamine: Lacks the chlorine atom at the 8-position.
8-Bromopyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a bromine atom instead of chlorine at the 8-position.
8-Methylpyrimido[4,5-B]quinoline-2,4,5-triamine: Contains a methyl group instead of chlorine at the 8-position.
Uniqueness: 8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine is unique due to the presence of the chlorine atom at the 8-position, which can influence its reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
830347-32-5 |
|---|---|
分子式 |
C11H9ClN6 |
分子量 |
260.68 g/mol |
IUPAC 名称 |
8-chloropyrimido[4,5-b]quinoline-2,4,5-triamine |
InChI |
InChI=1S/C11H9ClN6/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H6,13,14,15,16,17,18) |
InChI 键 |
IRNZOOZZEUKRML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C3C(=C2N)C(=NC(=N3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


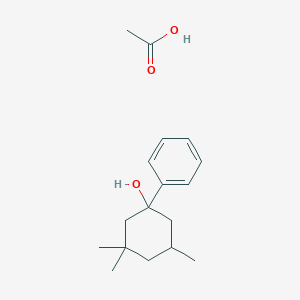
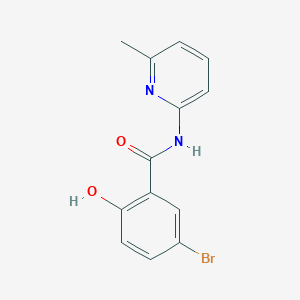
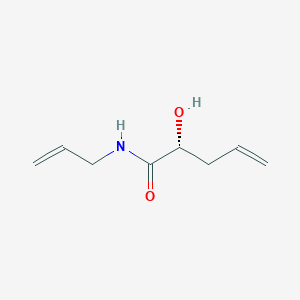

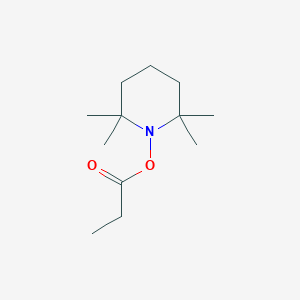
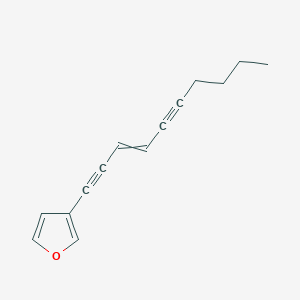
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
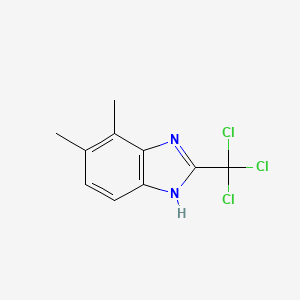
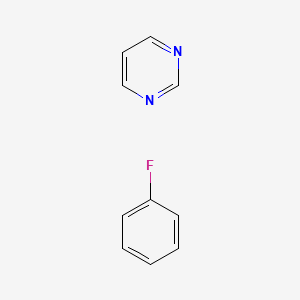
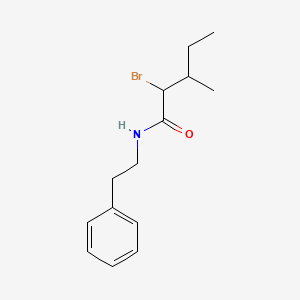
![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
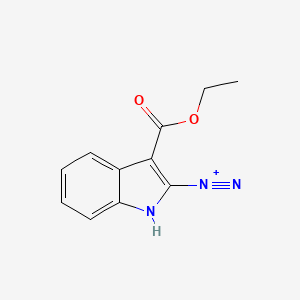
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
